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molecular formula C7H4ClFO B1349764 4-Chloro-3-Fluorobenzaldehyde CAS No. 5527-95-7

4-Chloro-3-Fluorobenzaldehyde

Cat. No. B1349764
M. Wt: 158.56 g/mol
InChI Key: AZMDWRPTDCIFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06849649B2

Procedure details

Diethylcyanomethyl phosphonate (3.2 ml, 18.9 mmol) was taken up in dry THF (20 ml) at 0° C. under nitrogen, and stirred as a 60% oil dispersion of NaH (756 mg, 18.9 mmol) was added portionwise over ca. 10 min. The resulting grey suspension was then stirred at 0° C. for 1 h, before a solution of 4-chloro-3-fluoro benzaldehyde (Lancaster Synthesis) (3 g, 18.9 mmol) in 5 ml THF was added dropwise. The whole reaction was then allowed to warm to room temperature over 60 h. Water (5 ml) was added, and the mixture extracted with EtOAc (3×50 ml). The combined organics were were dried (MgSO4) and evaporated to a yellow oil which was purified by column chromatography using 5% EtOAc in pentane as eluant to provide the title product as a mixture of geometric isomers (2.4 g, 70%); 1HNMR (400 MHz, CDCl3) δ: 5.82 (d, 1H), 7.19 (d, 1H), 7.23 (d, 1H), 7.30 (d, 1H), 7.42 (app.t, 1H); LRMS TS+ 199.1 (M+NH4+).
Name
Diethylcyanomethyl phosphonate
Quantity
3.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
756 mg
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
P(=O)([O-])O[C:3](CC)(CC)[C:4]#[N:5].[H-].[Na+].[Cl:14][C:15]1[CH:22]=[CH:21][C:18]([CH:19]=O)=[CH:17][C:16]=1[F:23].O>C1COCC1>[Cl:14][C:15]1[CH:22]=[CH:21][C:18]([CH:19]=[CH:3][C:4]#[N:5])=[CH:17][C:16]=1[F:23] |f:1.2|

Inputs

Step One
Name
Diethylcyanomethyl phosphonate
Quantity
3.2 mL
Type
reactant
Smiles
P(OC(C#N)(CC)CC)([O-])=O
Step Two
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
756 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=C(C=C(C=O)C=C1)F
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portionwise over ca. 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
The whole reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with EtOAc (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to a yellow oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)C=CC#N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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